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Compound of Interest

Compound Name: 4-Epidoxycycline

Cat. No.: B15603433

An In-depth Technical Guide to 4-Epidoxycycline for Researchers and Drug Development
Professionals

Introduction

4-Epidoxycycline is the 4-epimer and a primary hepatic metabolite of the widely used
tetracycline antibiotic, doxycycline.[1][2] This stereoisomer is formed through a reversible
chemical process known as epimerization, where the spatial arrangement of the dimethylamino
group at the C-4 position of the tetracycline ring is altered.[2] This structural change is pivotal,
as it leads to a significant reduction or complete loss of antibacterial activity, a defining
characteristic that distinguishes it from its parent compound.[2] While it lacks antibiotic
properties, 4-epidoxycycline retains the crucial ability to interact with the tetracycline-inducible
(Tet-On/Tet-Off) gene expression systems.[1][3] This unique profile makes it an invaluable tool
in molecular biology and drug development, allowing for the precise control of gene expression
in vitro and in vivo without the confounding side effects associated with antibiotic use, such as
disruptions to the intestinal flora.[3][4]

Chemical Structure and Properties

The fundamental chemical and physical properties of 4-epidoxycycline are summarized
below. This data is critical for its application in experimental settings, including solubility for in
vitro assays and molecular weight for dose calculations.
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Property Value Citation(s)

CAS Number 6543-77-7 [5][6]

Molecular Formula C22H24N20s [1][5][6]

Molecular Weight 444.43 g/mol [516]1[7]
(4R,4aR,5S,5aR,6R,12aS)-4-
(dimethylamino)-1,4,4a,5,5a,6,
11,12a-octahydro-

IUPAC Name [11[8]
3,5,10,12,12a-pentahydroxy-6-
methyl-1,11-dioxo-2-
naphthacenecarboxamide
4-ED, 4-epi-Doxycycline, 6-

Synonyms Deoxy-4-epioxytetracycline, [1][617]
Doxycycline EP Impurity C

Appearance Solid [1]

N Slightly soluble in DMSO and

Solubility [1]

Methanol

Storage Temperature

-20°C

[1](8]

C[C@@H]1[C@H]2--INVALID-
LINK--

SMILES C(=C([C@]3(C(=0)C2=C(C4= [6]
C1C=CC=C40)0)0O)0O)C(=O)N
IN(C)C">C@@HO
JBIWCJUYHHGXTC-

InChl Key [1]

NLJUDYQYSA-N

Mechanism of Action and Signaling Pathways

The primary utility of 4-epidoxycycline stems from its differential biological activities compared

to doxycycline.

Lack of Antibiotic Activity
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Tetracycline antibiotics function by binding to the 30S ribosomal subunit in bacteria, which
inhibits protein synthesis and leads to a bacteriostatic effect.[9][10] The specific
stereochemistry of doxycycline at the C-4 position is crucial for this binding.[2] In 4-
epidoxycycline, the epimerization at this position alters the three-dimensional structure of the
molecule, significantly diminishing its affinity for the bacterial ribosome.[2] Consequently, it
does not function as an effective antibiotic.[1][3]

Regulation of Tetracycline-Inducible Gene Expression

Despite its lack of antibiotic function, 4-epidoxycycline is a highly effective modulator of Tet-
inducible gene expression systems. These systems are powerful tools for controlling the
expression of a target gene in eukaryotic cells and transgenic animals.

o Tet-Off System: In this system, a tetracycline-controlled transactivator protein (tTA) binds to a
tetracycline response element (TRE) in the promoter of a target gene, thereby activating its
transcription. When 4-epidoxycycline is introduced, it binds to tTA, causing a
conformational change that prevents tTA from binding to the TRE, thus switching gene
expression OFF.[3]

o Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA)
which, in its native state, cannot bind to the TRE. The binding of 4-epidoxycycline to rtTA
induces a conformational change that allows it to bind to the TRE and activate transcription,
switching gene expression ON.[3]

4-epidoxycycline is as efficient as doxycycline in regulating both Tet-On and Tet-Off systems,
making it an ideal substitute to avoid the adverse effects of antibiotic administration in long-
term or sensitive experimental models.[3]
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Caption: Regulation of Tet-On/Tet-Off systems by 4-Epidoxycycline.

Experimental Protocols and Methodologies
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The analysis and application of 4-epidoxycycline involve specific experimental protocols,
particularly for its quantification and in vivo administration.

High-Performance Liquid Chromatography (HPLC) for
Quantification

Chromatographic methods are essential for separating and quantifying 4-epidoxycycline from
doxycycline and other degradation products.[2] A validated HPLC method with fluorescence
detection has been used to determine its residues in animal tissues.[11]

Methodology for Tissue Residue Analysis:[11]

o Sample Preparation (Liquid-Solid Extraction):

[¢]

Homogenize tissue samples (e.g., kidney, liver, muscle).
o Extract the analyte using a suitable solvent system.

o Utilize a solid-phase extraction (SPE) cartridge (e.g., Bond Elut C18) for cleanup and
concentration of the extract.

o Elute the analyte and internal standard (e.g., demeclocycline) from the cartridge.
o Evaporate the eluate to dryness and reconstitute in the mobile phase.
o Chromatographic Conditions:
o System: Reverse-phase HPLC.
o Detection: Fluorescence detector.
o Internal Standard: Demeclocycline.
 Validation:

o The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit
of quantification (LOQ) at concentrations relevant to maximum residue limits (MRL).
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o Linear calibration curves are generated using spiked tissue samples.
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Caption: Experimental workflow for HPLC analysis of 4-epidoxycycline in tissues.

In Vivo Administration for Gene Regulation

In a conditional mouse model used to study tumor regression by switching off the HER2
oncogene, 4-epidoxycycline was administered effectively through two different routes.[3][4]

e Method 1: In Drinking Water
o Concentration: 7.5 mg/ml.

o Protocol: The solution is provided to the animals for ad libitum consumption. This method
is suitable for long-term, continuous administration.

e Method 2: Subcutaneous (s.c.) Injection
o Dosage: 10 mg/kg body weight.

o Protocol: The calculated dose is administered via subcutaneous injection. This route
allows for more precise and intermittent dosing.

Quantitative Data
In Vivo Efficacy in Tumor Regression

In a study using a conditional mouse model with established tumors (1.6 cm3) driven by the
HER2 oncogene, 4-epidoxycycline was shown to be as efficient as doxycycline and
anhydrotetracycline in inducing tumor remission.[3][4]
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Tumor
Administrat Dose/Conce L. . L
Compound . ) Remission Time Frame Citation(s)
ion Route ntration
Rate
4-
] ) Drinking
Epidoxycyclin 7.5 mg/ml > 95% 7 days [3114]
Water
e
4- Subcutaneou
Epidoxycyclin s (s.c.) 10 mg/kg > 95% 7 days [3114]
e Injection
Doxycycline Drinking
7.5 mg/ml > 95% 7 days [3]
(Control) Water

Analytical Quantification Limits

The limits of quantification (LOQ) for 4-epidoxycycline in various edible tissues from pigs have
been established using a validated HPLC method.[11]

Limit of Quantification

Tissue Type (LOQ) Citation(s)
Kidney 100 pg/kg [11]
Liver 100 pg/kg [11]
Skin & Fat 50 pg/kg [11]
Muscle 50 pa/kg [11]

Chemical Relationship to Doxycycline

4-Epidoxycycline is not synthesized directly but is formed from the epimerization of

doxycycline. This is a reversible reaction, particularly influenced by pH, with acidic conditions

(pH < 5.0) favoring the formation of the 4-epimer.[2] This relationship is fundamental to

understanding its presence as an impurity in doxycycline preparations and as a metabolite in

Vivo.
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Caption: Reversible epimerization of Doxycycline to 4-Epidoxycycline.

Conclusion

4-Epidoxycycline serves as a highly specific and valuable tool for the scientific research
community. Its ability to efficiently regulate tetracycline-inducible gene expression systems,
combined with its lack of antibiotic activity, allows for the unambiguous study of gene function in
vitro and in animal models without the confounding variables of antibiotic effects.[1][3] The data
and protocols presented provide a comprehensive technical overview for researchers and drug
development professionals seeking to leverage this uniqgue compound to achieve precise
temporal and spatial control over gene expression in their experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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